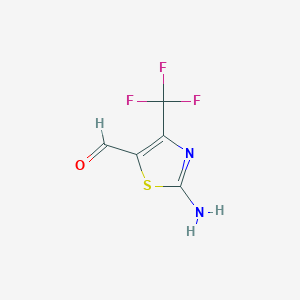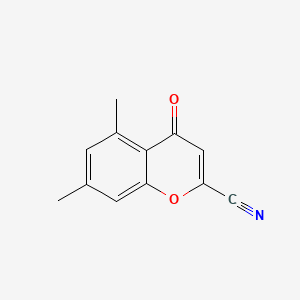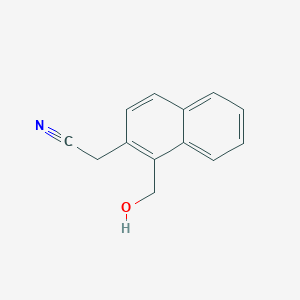
2-(1,4-Diazepan-1-yl)-N,N-diethylethanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1,4-Diazepan-1-yl)-N,N-diethylethanamine is a chemical compound that belongs to the class of diazepanes Diazepanes are seven-membered heterocyclic compounds containing two nitrogen atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,4-Diazepan-1-yl)-N,N-diethylethanamine typically involves the reaction of 1,4-diazepane with N,N-diethylethanamine under specific conditions. One common method includes the use of a base such as sodium hydride (NaH) to deprotonate the 1,4-diazepane, followed by nucleophilic substitution with N,N-diethylethanamine .
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. detailed industrial methods are often proprietary and not publicly disclosed.
化学反応の分析
Types of Reactions
2-(1,4-Diazepan-1-yl)-N,N-diethylethanamine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur, where the diazepane ring can be substituted with different functional groups.
Common Reagents and Conditions
Oxidation: H2O2, KMnO4
Reduction: LiAlH4, sodium borohydride (NaBH4)
Substitution: Various nucleophiles such as alkyl halides, amines, and alcohols
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols.
科学的研究の応用
2-(1,4-Diazepan-1-yl)-N,N-diethylethanamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and as a ligand in binding studies.
Industry: It can be used in the production of polymers and other industrial chemicals
作用機序
The mechanism of action of 2-(1,4-Diazepan-1-yl)-N,N-diethylethanamine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used .
類似化合物との比較
Similar Compounds
- 2-(1,4-Diazepan-1-yl)-6-isopropyl-4-pyrimidinol
- 2-(4-Benzyl-1,4-diazepan-1-yl)-N-(4,5-dihydro-1-phenyl[1,2,4]triazolo[4,3-a]quinolin-7-yl)acetamide
Uniqueness
2-(1,4-Diazepan-1-yl)-N,N-diethylethanamine is unique due to its specific structure, which allows it to interact with a variety of molecular targets.
特性
CAS番号 |
874801-71-5 |
|---|---|
分子式 |
C11H25N3 |
分子量 |
199.34 g/mol |
IUPAC名 |
2-(1,4-diazepan-1-yl)-N,N-diethylethanamine |
InChI |
InChI=1S/C11H25N3/c1-3-13(4-2)10-11-14-8-5-6-12-7-9-14/h12H,3-11H2,1-2H3 |
InChIキー |
ZKMHGWWZFSFUMK-UHFFFAOYSA-N |
正規SMILES |
CCN(CC)CCN1CCCNCC1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


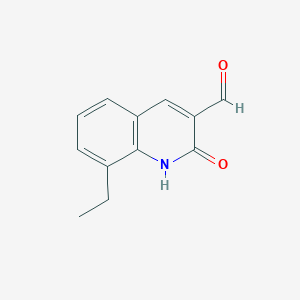
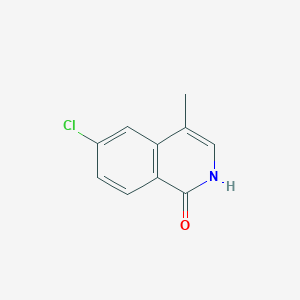



![4-Chloro-1-ethyl-1H-pyrazolo[3,4-B]pyridin-5-amine](/img/structure/B11901516.png)
![2-Oxaspiro[3.3]heptan-6-ylhydrazine;dihydrochloride](/img/structure/B11901523.png)
![3-Methyl-6-(trifluoromethyl)-1H-pyrazolo[4,3-c]pyridine](/img/structure/B11901529.png)

![Spiro[2.4]heptan-4-amine oxalate](/img/structure/B11901532.png)

